molecular formula C11H22N4S B5819529 1-Cyclopentyl-3-(4-methylpiperazin-1-yl)thiourea

1-Cyclopentyl-3-(4-methylpiperazin-1-yl)thiourea

Cat. No.: B5819529
M. Wt: 242.39 g/mol
InChI Key: TWGSFUFHHSLJTN-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(4-methylpiperazin-1-yl)thiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a cyclopentyl group, a methylpiperazine moiety, and a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of cyclopentyl isothiocyanate with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopentyl isothiocyanate+4-methylpiperazineThis compound\text{Cyclopentyl isothiocyanate} + \text{4-methylpiperazine} \rightarrow \text{this compound} Cyclopentyl isothiocyanate+4-methylpiperazine→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(4-methylpiperazin-1-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Cyclopentyl-3-(4-methylpiperazin-1-yl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-Cyclopentyl-3-(4-methylpiperazin-1-yl)thiourea can be compared with other similar compounds, such as:

    1-Cyclopentyl-3-(4-methylpiperazin-1-yl)urea: Similar structure but with a urea group instead of a thiourea group.

    1-Cyclopentyl-3-(4-methylpiperazin-1-yl)carbamate: Contains a carbamate group instead of a thiourea group.

    1-Cyclopentyl-3-(4-methylpiperazin-1-yl)sulfonamide: Contains a sulfonamide group instead of a thiourea group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4S/c1-14-6-8-15(9-7-14)13-11(16)12-10-4-2-3-5-10/h10H,2-9H2,1H3,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGSFUFHHSLJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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